molecular formula C26H26N4O7S B2584706 4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533872-52-5

4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2584706
CAS No.: 533872-52-5
M. Wt: 538.58
InChI Key: HZNYGKSUIQCICB-UHFFFAOYSA-N
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Description

4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic 1,3,4-oxadiazole derivative designed for antifungal applications. It belongs to a class of sulfamoyl benzamides, characterized by a sulfamoyl group linked to a benzamide scaffold and a 1,3,4-oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl group. Studies demonstrate its efficacy against C. albicans with a minimum inhibitory concentration (MIC) of 50 µg/mL, outperforming fluconazole in certain resistant strains .

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O7S/c1-30(16-17-8-6-5-7-9-17)38(32,33)20-12-10-18(11-13-20)24(31)27-26-29-28-25(37-26)19-14-21(34-2)23(36-4)22(15-19)35-3/h5-15H,16H2,1-4H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNYGKSUIQCICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4O4SC_{21}H_{24}N_{4}O_{4}S with a molecular weight of approximately 428.5 g/mol. The structure features a sulfamoyl group attached to a benzamide moiety and an oxadiazole ring substituted with a trimethoxyphenyl group. This combination of functional groups is believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and carboxylic acids.
  • Introduction of the Sulfamoyl Group : The sulfamoyl moiety is introduced via nucleophilic substitution reactions.
  • Final Coupling : The final compound is formed by coupling the oxadiazole derivative with the benzamide structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance:

  • Mechanism of Action : Research indicates that related compounds can induce apoptosis in cancer cells through mechanisms such as caspase activation and disruption of cell signaling pathways (e.g., FAK/Paxillin pathway) .
  • Inhibition Studies : Compounds with similar structures have shown significant growth inhibition (GI50 values ranging from 0.20–2.58 μM) against various cancer cell lines .

Antioxidant Activity

Research into related oxadiazole derivatives has shown promising antioxidant activity. The presence of methoxy groups in the structure may enhance radical scavenging capabilities .

Case Studies

  • Study on Oxadiazole Derivatives : A study synthesized various oxadiazole derivatives and evaluated their biological activities. Compounds similar to our target compound demonstrated significant anticancer effects with lower toxicity to normal cells .
  • Antioxidant Evaluation : Another research focused on the antioxidant properties of related compounds found that certain derivatives exhibited strong antioxidant capabilities, suggesting potential applications in preventing oxidative stress-related diseases .

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Class

The compound shares structural similarities with other sulfamoyl benzamide derivatives, differing primarily in substituents on the sulfamoyl group and the oxadiazole ring. Key analogues include:

Compound Name Structural Features Biological Target Activity Data Source
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide) Benzyl(methyl)sulfamoyl, 3,4,5-trimethoxyphenyl-oxadiazole Thioredoxin reductase (Trr1) MIC: 50 µg/mL (C. albicans)
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Cyclohexyl(ethyl)sulfamoyl, furan-2-yl-oxadiazole Thioredoxin reductase (Trr1) MIC: 100 µg/mL (C. albicans)
OZE-I (N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide) Cyclopropanecarboxamide, tetrahydronaphthalenyl-oxadiazole Methicillin-resistant S. aureus MIC: 8–32 µg/mL (7 S. aureus strains)
N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 3,4,5-Trimethoxyphenyl-oxadiazole, sulfanylacetamide Broad-spectrum antimicrobial Moderate antifungal activity

Key Observations :

  • LMM5 vs. LMM11 : Both target Trr1, but LMM5’s 3,4,5-trimethoxyphenyl group enhances antifungal potency compared to LMM11’s furan-2-yl substituent, likely due to improved enzyme binding .
  • OZE Series : These derivatives lack the sulfamoyl group but show strong antibacterial activity, suggesting that the oxadiazole core alone can confer antimicrobial properties when paired with hydrophobic substituents .
  • N-phenyl sulfanylacetamides : The 3,4,5-trimethoxyphenyl-oxadiazole motif in these compounds mirrors LMM5’s structure but replaces the sulfamoyl group with a sulfanylacetamide chain, resulting in broader but less potent antifungal effects .
Mechanistic Comparisons
  • Trr1 Inhibition : LMM5 and LMM11 disrupt fungal redox balance by inhibiting Trr1, a mechanism distinct from azoles (e.g., fluconazole), which target ergosterol synthesis .
  • HDAC Inhibition: Unlike LMM5, derivatives like N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide (Figure 18 in ) inhibit histone deacetylases (HDACs), linking oxadiazoles to anticancer activity .

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